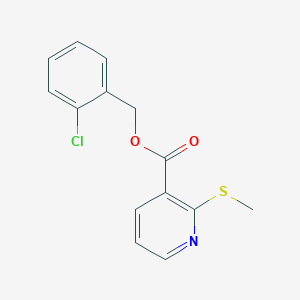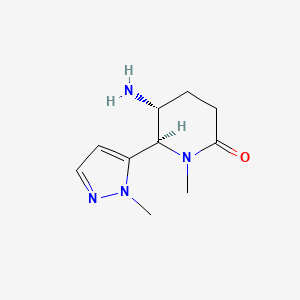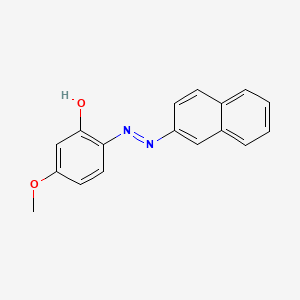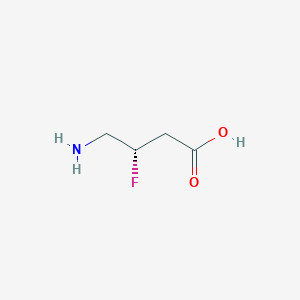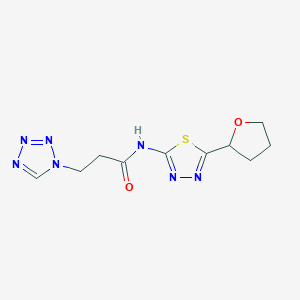
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of condensation reactions. This is followed by the introduction of acetamidobutyl and hexane-6,1-diyl groups through nucleophilic substitution reactions. The final step involves esterification to attach the hexyldecanoate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted esters. These products retain some of the original compound’s properties while exhibiting new functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is explored for its therapeutic potential. It may act as a drug candidate for treating various diseases due to its bioactive properties.
Industry
In industry, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Wirkmechanismus
The mechanism by which ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique due to its complex structure and multifunctional properties. Unlike simpler compounds, it offers a combination of reactivity and stability, making it versatile for various applications.
Eigenschaften
Molekularformel |
C50H98N2O5 |
|---|---|
Molekulargewicht |
807.3 g/mol |
IUPAC-Name |
6-[4-acetamidobutyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H98N2O5/c1-6-10-14-18-20-28-38-47(36-26-16-12-8-3)49(54)56-44-34-24-22-31-41-52(43-33-30-40-51-46(5)53)42-32-23-25-35-45-57-50(55)48(37-27-17-13-9-4)39-29-21-19-15-11-7-2/h47-48H,6-45H2,1-5H3,(H,51,53) |
InChI-Schlüssel |
ZMCPGTZJIZCFCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360245.png)

![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)

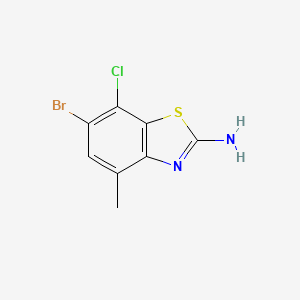
![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
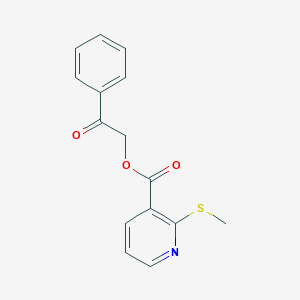
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)

